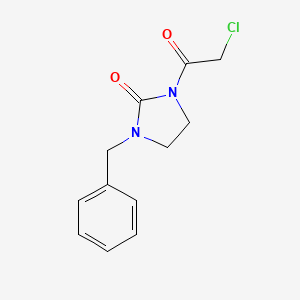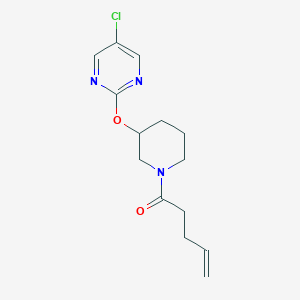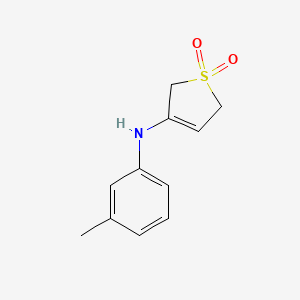
N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is synthesized through a multistep process and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Affinitychromic Polythiophenes
A study by Bernier et al. (2002) discussed the preparation of chromic polythiophenes with postfunctionalizable side groups capable of reacting with amine-bearing molecules. This innovation enables the detection of interactions between ligands and analytes through color changes, offering applications in high-throughput screening and drug discovery due to the polymeric transducer's affinitychromism properties Bernier et al., 2002.
Catalysis and Aminations
Research by Bei et al. (1999) investigated phenyl backbone-derived P,O- and P,N-ligands for their utility in palladium/ligand-catalyzed aryl aminations, indicating the potential of these compounds in facilitating efficient catalytic processes for the modification of aryl compounds Bei et al., 1999.
DNA-Binding Polymers
Carreon et al. (2014) synthesized a cationic polythiophene derivative that binds DNA and forms polyplexes, exploring its potential as a theranostic gene delivery vehicle. This study points to applications in gene therapy and the development of novel drug delivery systems Carreon et al., 2014.
Antimicrobial Activity
A study on the synthesis of new 1,2,4-triazole derivatives by Bektaş et al. (2007) reported that some synthesized compounds exhibited good to moderate antimicrobial activities against tested microorganisms, suggesting the potential use of similar chemical structures in developing new antimicrobial agents Bektaş et al., 2007.
Corrosion Inhibition
Investigations by Boughoues et al. (2020) into four amine derivative compounds as corrosion inhibitors for mild steel in HCl medium showed high inhibition efficiency, indicating potential applications in protecting metals from corrosion Boughoues et al., 2020.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-5,7,12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUFRPXBBDEWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

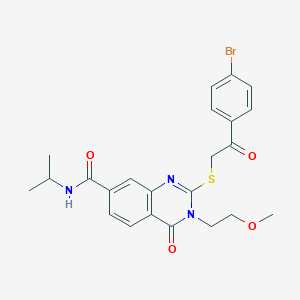
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)
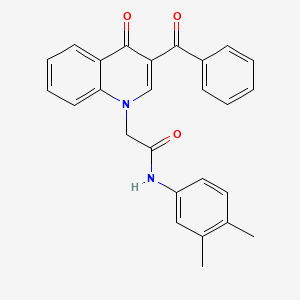
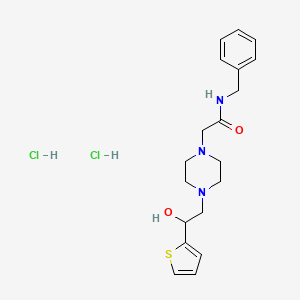
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
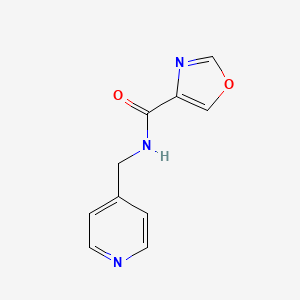
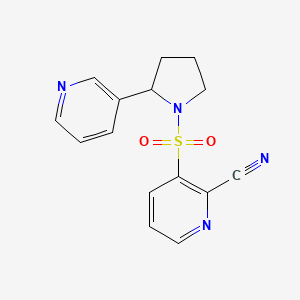
![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)
